6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyridine ring substituted with a dioxaborolane moiety. Boronic esters are widely used in organic synthesis due to their stability and reactivity, making them valuable intermediates in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methyl-3-bromopyridine with cyclopropylboronic acid pinacol ester under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, and a base such as potassium carbonate.
Major Products
Oxidation: 6-Cyclopropyl-2-methyl-3-boronic acid pyridine.
Reduction: 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the halide used.
Scientific Research Applications
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropyl and methyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the boronic ester group at a different position on the pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. Its structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing similar structures often exhibit inhibitory effects on key enzymes involved in signaling pathways.
Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on various kinases and enzymes:
- GSK-3β Inhibition : The compound has shown promising results as a GSK-3β inhibitor with an IC50 value in the nanomolar range. GSK-3β is involved in multiple cellular processes including metabolism and cell proliferation .
- ROCK-1 Inhibition : Similar to GSK-3β, ROCK-1 inhibition has been observed with this compound, suggesting its role in modulating cytoskeletal dynamics and cellular migration .
Cytotoxicity and Cell Viability
Studies assessing cytotoxicity in neuronal and microglial cell lines revealed that the compound does not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in activated microglial cells. These results indicate that it may have therapeutic potential in neuroinflammatory conditions .
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress. Results indicated a significant decrease in neuronal death compared to control groups.
Case Study 2: Cancer Cell Lines
In cancer research, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Data Tables
Biological Activity | IC50 Value (nM) | Cell Line Used | Effect Observed |
---|---|---|---|
GSK-3β Inhibition | 8 | HT-22 (neuronal) | Significant inhibition |
ROCK-1 Inhibition | 12 | BV-2 (microglial) | Moderate inhibition |
Anti-inflammatory (NO) | N/A | BV-2 | Significant reduction |
Cytotoxicity | N/A | Various cancer lines | Selective cytotoxicity |
Properties
CAS No. |
1951411-47-4 |
---|---|
Molecular Formula |
C15H22BNO2 |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO2/c1-10-12(8-9-13(17-10)11-6-7-11)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
VUMKUXQYTBDCPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.